molecular formula C22H19ClN2O B3036886 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole CAS No. 400085-01-0

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole

Cat. No.: B3036886
CAS No.: 400085-01-0
M. Wt: 362.8 g/mol
InChI Key: QTXLWERSFJGGTP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 3,5-dimethylbenzyl alcohol as the primary starting materials.

    Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core by reacting 4-chloroaniline with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), under reflux conditions.

    Etherification: The resulting benzimidazole intermediate is then subjected to etherification with 3,5-dimethylbenzyl alcohol in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1H-benzimidazole: Lacks the 3,5-dimethylbenzyl ether group, resulting in different chemical and biological properties.

    2-(4-methylphenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and activity.

Uniqueness

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole is unique due to the presence of both the 4-chlorophenyl and 3,5-dimethylbenzyl ether groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3,5-dimethylphenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-15-11-16(2)13-17(12-15)14-26-25-21-6-4-3-5-20(21)24-22(25)18-7-9-19(23)10-8-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXLWERSFJGGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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